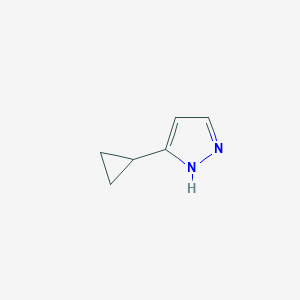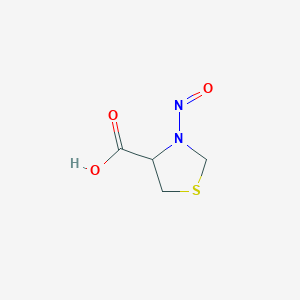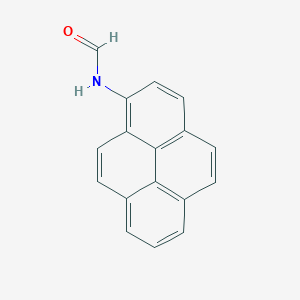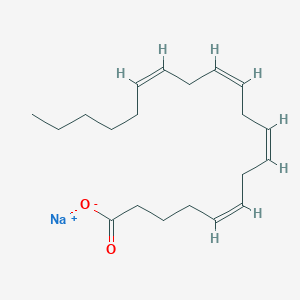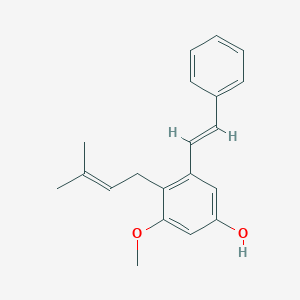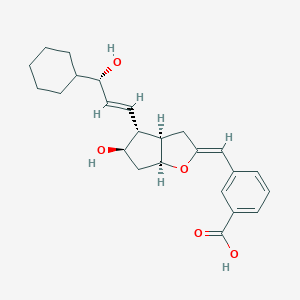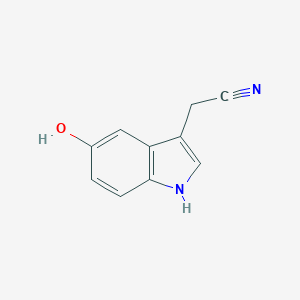
2-(5-hydroxy-1H-indol-3-yl)acetonitrile
説明
Synthesis Analysis
The synthesis of 2-(5-Hydroxy-1H-Indol-3-yl)acetonitrile involves complex chemical reactions and methodologies. One approach involves the conversion of indoles into 2-(1H-indol-2-yl)acetonitriles via [4+1]-spirocyclization, with further reactions addressing the challenge of inert byproducts formation, demonstrating a pathway to transform these byproducts into target acetonitrile molecules (Aksenov et al., 2021).
Molecular Structure Analysis
The precise structure of related compounds has been characterized using techniques such as 1H NMR, 13C NMR, MS, and FTIR spectroscopy, alongside single crystal X-ray diffraction analysis. This approach confirms the molecular structure and provides insights into the physicochemical properties through DFT calculations (Jin-Lan Li et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving 2-(5-Hydroxy-1H-Indol-3-yl)acetonitrile and its derivatives often result in significant transformations. For example, the reduction of (3-indolyl)hydroxamic acids to (3-indolyl)acetonitriles with phosphorus trichloride presents a method of interest for structure-activity studies of potential anticancer agents, demonstrating the compound's versatility in chemical synthesis (Aksenov et al., 2016).
科学的研究の応用
Antimicrobial and Anti-inflammatory Properties : Some novel substituted indoles synthesized from 1H-indol-3-yl-methyl acetic acid have shown promising antimicrobial and anti-inflammatory properties against both Gram-positive and Gram-negative bacteria (Gadegoni & Manda, 2013).
Oxidation and Nitration Products : Oxidation of 1,3-disubstituted indole derivatives with nitric acid in acetic acid produces novel functionalized 2-hydroxyindolenines, while nitration leads to 6-nitroindole derivatives (Morales-Ríos, Bucio-Vásquez, & Joseph-Nathan, 1993).
Health Benefits in Food : Indoles in cruciferous vegetables can increase aryl hydrocarbon hydroxylase activity in rats, potentially offering health benefits (Loub, Wattenberg, & Davis, 1975).
Anticancer Properties : The preparation of 2-(1H-Indol-3-yl)acetamides, which show anticancer activities, has been demonstrated as highly efficient and effective (Aksenov et al., 2022).
Base-assisted Transformations : Transformations of 2-(3-oxoindolin-2-yl)acetonitriles can lead to extrusions of 2-arylacetonitriles and 1,2-aryl shifts, yielding 3-hydroxyindolin-2-ones (Aksenov et al., 2022).
Conversion Techniques : A method for converting 3-(2-nitroethyl)-1H-indole byproducts into acetonitrile target molecules via [4+1]-spirocyclization of nitroalkenes to indoles has been developed (Aksenov et al., 2021).
Synthesis of Functionalized Indolin-2-ones : A simple three-component reaction has been developed for the efficient synthesis of functionalized 3-1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl-indolin-2-ones (Jiang & Yan, 2016).
Potential in Cosmetics and Medicine : 3-[2-hydroxy-5-(5-hydroxy-1H-indol-3-yl)-1H-pyrrol-3-yl] indol-one, a naturally derived blue pigment, has potential applications in cosmetics, medicine, and as an antioxidant and antitumor agent (Ishani, Isita, & Vijayakumar, 2021).
Synthesis of Carcinogenic Amines and Nitro Compounds : Improved synthesis methods for N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its N-pivaloyloxy analogue have been developed, which are useful for studying carcinogenic amines and nitro compounds (Rajagopal et al., 2003).
将来の方向性
The future directions for “2-(5-hydroxy-1H-indol-3-yl)acetonitrile” could involve further exploration of its therapeutic uses, particularly its role as an activator of the TrkB receptor . Additionally, more research could be done to fully understand its mechanism of action and its potential applications in the field of medicine .
特性
IUPAC Name |
2-(5-hydroxy-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10/h1-2,5-6,12-13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKJOZJRCTYYNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408821 | |
| Record name | 5-HYDROXYINDOLE-3-ACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-hydroxy-1H-indol-3-yl)acetonitrile | |
CAS RN |
100929-86-0 | |
| Record name | 5-Hydroxy-1H-indole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100929-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-HYDROXYINDOLE-3-ACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol](/img/structure/B27762.png)
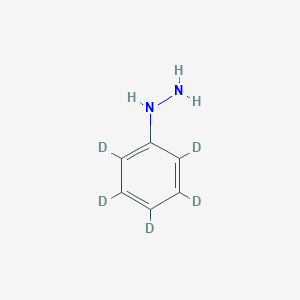
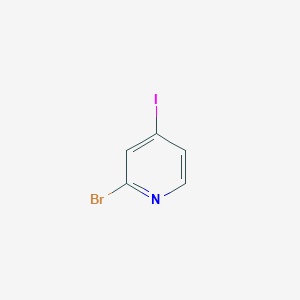

![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)
